4-Bromo-1-isopropenyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-prop-1-en-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-5(2)9-4-6(7)3-8-9/h3-4H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGVKXKFBRQOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)N1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280587 | |
| Record name | 4-Bromo-1-(1-methylethenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628214-20-9 | |
| Record name | 4-Bromo-1-(1-methylethenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1628214-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(1-methylethenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 1 Isopropenyl 1h Pyrazole and Analogues
Strategic Pyrazole (B372694) Ring Construction Approaches
The synthesis of the pyrazole nucleus is a cornerstone of heterocyclic chemistry, with several strategic approaches developed over the years. These methods offer diverse pathways to functionalized pyrazoles, which serve as precursors to compounds like 4-Bromo-1-isopropenyl-1H-pyrazole.
Classical Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative. nih.govmdpi.com This approach, often referred to as the Knorr pyrazole synthesis, typically involves the reaction of a 1,3-dicarbonyl compound with a substituted or unsubstituted hydrazine. mdpi.combeilstein-journals.org The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.
The choice of the hydrazine derivative (e.g., isopropenylhydrazine in a hypothetical direct synthesis) determines the substituent at the N1 position of the pyrazole ring, while the 1,3-dicarbonyl compound dictates the substituents at positions C3 and C5. The reaction of unsymmetrical 1,3-diketones can lead to a mixture of two regioisomers. mdpi.com However, reaction conditions can be tuned to favor the formation of a specific isomer. For instance, conducting the condensation in N,N-dimethylacetamide at room temperature has been shown to provide good yields and high regioselectivity. nih.gov
Microwave irradiation and the use of catalysts like silica-supported sulfuric acid have been employed to improve reaction efficiency and reduce reaction times under solvent-free conditions. jmcs.org.mx The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles. mdpi.com
Table 1: Examples of Pyrazole Synthesis via Cyclocondensation
| 1,3-Diketone | Hydrazine | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|---|
| Acetylacetone | Phenylhydrazine | Ethylene Glycol | 95% | mdpi.com |
| Benzoylacetone | Phenylhydrazine | N/A | High | jmcs.org.mx |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-Dimethylacetamide | 74-77% | nih.gov |
[3+2] Cycloaddition Reactions of Diazo Compounds with Alkynes
A powerful and atom-economical method for constructing the pyrazole ring is the 1,3-dipolar cycloaddition reaction between a diazo compound and an alkyne. nih.govresearchgate.netrsc.org This [3+2] cycloaddition is a highly efficient route to a variety of substituted pyrazoles. The reaction involves the concerted or stepwise addition of the 1,3-dipole (the diazo compound) across the carbon-carbon triple bond of the alkyne.
This methodology is particularly advantageous as it often proceeds with high regioselectivity. researchgate.net The use of α-diazocarbonyl compounds in reactions with alkynes can be conducted under solvent-free conditions by simple heating, affording pyrazole products in high yields without the need for extensive purification. rsc.org Recent advancements have also demonstrated visible-light-induced [3+2] cycloadditions, which allow for the use of readily available N-tosylhydrazones as precursors to the diazo species in situ. nih.gov This protocol expands the scope to include donor/donor diazo intermediates, which were previously challenging to employ. nih.gov
One-Pot Multicomponent Approaches to the Pyrazole Core
Modern synthetic strategies increasingly favor one-pot, multicomponent reactions (MCRs) due to their efficiency, operational simplicity, and adherence to the principles of green chemistry. ut.ac.irrsc.org These reactions allow for the construction of complex molecules like polysubstituted pyrazoles in a single step from three or more starting materials, avoiding the need to isolate intermediates. ut.ac.irnih.gov
Several MCRs for pyrazole synthesis have been developed. One such approach involves the three-component reaction of aldehydes, malononitrile, and phenylhydrazine, catalyzed by a recyclable dioxomolybdenum complex, to yield highly functionalized pyrazoles. rsc.org Another example is an iodine-catalyzed one-pot reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides to produce 5-amino-4-(arylselanyl)-1H-pyrazoles. nih.gov Four-component reactions, such as the condensation of aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate, can generate complex fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles. beilstein-journals.orgut.ac.ir These MCRs often utilize environmentally benign catalysts and solvents, such as water, and offer high yields and simple work-up procedures. ut.ac.ir
Transition-Metal Catalyzed Pyrazole Formation
Transition-metal catalysis offers versatile and efficient routes to pyrazole synthesis, often through C-H functionalization or cross-coupling reactions. rsc.org While classical methods require pre-functionalized starting materials, transition-metal-catalyzed reactions can enable the direct formation of C-C and C-heteroatom bonds on the pyrazole ring. rsc.org
Palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide represents an efficient method for synthesizing pyrazole derivatives. organic-chemistry.org Iron-catalyzed reactions have also been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org These catalytic systems provide access to a broad range of functionalized pyrazoles that might be difficult to obtain through traditional methods. rsc.org Protic pyrazole complexes of transition metals have also been studied, highlighting the role of the metal in activating substrates and facilitating catalytic cycles. nih.gov
Introduction of Bromine at the C4 Position
Once the pyrazole ring is constructed, the next key step in the synthesis of the target compound is the introduction of a bromine atom at the C4 position. This is typically achieved through electrophilic halogenation.
Regioselective Bromination of Pyrazole Rings using N-Bromosuccinimide (NBS)
The bromination of pyrazoles at the C4 position can be achieved with high regioselectivity using N-Bromosuccinimide (NBS) as the brominating agent. jmcs.org.mxresearchgate.net The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, with the C4 position being the most reactive site in many cases.
The reaction with NBS is often carried out under mild conditions and provides excellent yields of the desired 4-bromopyrazole. researchgate.net It can be performed in various solvents, including carbon tetrachloride or water, without the need for a catalyst. researchgate.net Photochemical methods using NBS have also been developed for the bromination of pyrazole derivatives, sometimes offering enhanced reactivity. nih.govresearchgate.net
Furthermore, an efficient one-pot, solvent-free method has been reported for the synthesis of 4-bromopyrazole derivatives directly from 1,3-diketones and arylhydrazines, where NBS is added in the same pot after the initial condensation to effect the bromination. jmcs.org.mx This approach is highly efficient and environmentally advantageous. The reactivity of NBS in these reactions is sometimes compared to other brominating agents, and it is often found to be highly effective for a range of pyrazole substrates. jmcs.org.mx
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hydrazine |
| Isopropenylhydrazine |
| N,N-dimethylacetamide |
| Acetylacetone |
| Phenylhydrazine |
| Ethylene Glycol |
| Benzoylacetone |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione |
| Arylhydrazine |
| 1,1,1-Trifluoropentane-2,4-dione |
| Silica-supported Sulfuric Acid |
| Diazo compound |
| Alkyne |
| N-tosylhydrazone |
| Aldehyde |
| Malononitrile |
| Dioxomolybdenum complex |
| Benzoylacetonitrile |
| Diaryl diselenide |
| 5-Amino-4-(arylselanyl)-1H-pyrazole |
| β-Ketoester |
| Dihydropyrano[2,3-c]pyrazole |
| Carbon monoxide |
| Aryl iodide |
| Diarylhydrazone |
| Vicinal diol |
| N-Bromosuccinimide (NBS) |
| Carbon tetrachloride |
Synthesis via Brominated Precursors
A primary route to 4-substituted pyrazoles involves the use of brominated building blocks. For instance, 4-bromo-1H-pyrazole serves as a crucial starting material. fishersci.com This precursor can be synthesized through various methods, including the bromination of 1H-pyrazole. The reactivity of the pyrazole ring is such that electrophilic substitution, like bromination, preferentially occurs at the 4-position due to the directing effects of the two nitrogen atoms.
One documented approach involves a one-pot, three-component reaction that yields 4-bromo-substituted pyrazoles with high regioselectivity and good functional group tolerance under mild conditions. organic-chemistry.org Another method describes the synthesis of 3,5-diaryl-4-bromo-1H-pyrazoles through the 1,3-dipolar cycloaddition of in situ generated diazo compounds and alkynyl bromides. organic-chemistry.org
N-Functionalization Strategies for the 1-Isopropenyl Moiety
With the 4-bromopyrazole core in hand, the subsequent critical step is the introduction of the isopropenyl group at the N1 position. Several strategies can be employed for this N-functionalization.
N-Alkylation/Alkenylation of 4-Bromo-1H-Pyrazoles
Direct N-alkenylation of 4-bromo-1H-pyrazole is a common and effective strategy. This typically involves the reaction of the pyrazole with a suitable isopropenylating agent in the presence of a base. The acidic proton on the N1 nitrogen of the pyrazole is removed by the base, generating a pyrazolate anion which then acts as a nucleophile, attacking the electrophilic isopropenyl source.
A variety of bases and isopropenylating agents can be utilized, and the reaction conditions can be optimized to maximize the yield of the desired N-isopropenyl product. For example, potassium carbonate is a frequently used base in conjunction with a solvent like DMF.
Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for N-vinylation of azoles. capes.gov.brnih.govnih.gov These methods could potentially be adapted for the N-isopropenylation of 4-bromo-1H-pyrazole, offering an alternative route with potentially high stereospecificity.
A general representation of the N-alkenylation reaction is depicted in the table below:
| Reactant 1 | Reactant 2 | Reagents | Product |
| 4-Bromo-1H-pyrazole | Isopropenyl halide/acetate | Base (e.g., K2CO3, NaH) | This compound |
Post-Cyclization Introduction of the Isopropenyl Group
In some synthetic pathways, the pyrazole ring is first constructed with a different N-substituent, which is later modified to introduce the isopropenyl group. This approach can be advantageous if the direct isopropenylation is low-yielding or if the isopropenyl group is not compatible with the pyrazole ring formation conditions.
Derivatization of Existing N-Substituents to an Isopropenyl Group
An existing N-substituent on the 4-bromopyrazole ring can be chemically transformed into an isopropenyl group. For instance, an N-2-hydroxypropyl substituent could potentially be dehydrated to yield the desired N-isopropenyl moiety. This strategy's feasibility depends on the availability of suitable starting materials and the efficiency of the derivatization reaction.
The following table summarizes a hypothetical derivatization pathway:
| Starting Material | Intermediate | Reagent | Final Product |
| 4-Bromo-1-(2-hydroxypropyl)-1H-pyrazole | - | Dehydrating agent (e.g., H2SO4) | This compound |
Chemical Reactivity and Derivatization of 4 Bromo 1 Isopropenyl 1h Pyrazole
Halogen-Mediated Cross-Coupling Reactions at C4
The carbon-bromine bond at the C4 position is a key functional handle for introducing a wide array of substituents onto the pyrazole (B372694) ring through transition-metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. organic-chemistry.org In the context of 4-bromopyrazoles, this reaction is utilized to introduce aryl, heteroaryl, alkyl, and alkenyl groups. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent. organic-chemistry.orgnih.gov For instance, the coupling of 4-bromopyrazoles with various arylboronic acids has been successfully demonstrated, yielding 4-arylpyrazoles in good to excellent yields. nih.gov The choice of catalyst, ligand, base, and solvent system is critical for achieving high efficiency. mdpi.com While specific studies on 4-bromo-1-isopropenyl-1H-pyrazole are not extensively detailed in the provided results, the reactivity of the C4-bromo-pyrazole core is well-established. nih.gov
| Catalyst System | Coupling Partner | Product Type | Yield Range | Reference |
| Pd(PPh₃)₄ | Arylboronic acids | 4-Arylpyrazoles | Good to excellent | nih.govmdpi.com |
| CataXCium A Pd G3 | Benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters | Substituted anilines | Good to excellent | nih.gov |
This table represents typical conditions for Suzuki-Miyaura coupling of bromopyrazoles and related bromoanilines; specific data for the isopropenyl derivative was not available in the search results.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a reaction catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is instrumental in synthesizing alkynyl-substituted pyrazoles. researchgate.net The reaction is generally carried out under mild conditions and has been widely applied in the synthesis of complex molecules and natural products. wikipedia.orgrsc.org The introduction of an alkynyl group at the C4 position of the pyrazole ring can serve as a precursor for further transformations. While direct examples with this compound are not specified, the general applicability of the Sonogashira coupling to bromo-heterocycles is well-documented. researchgate.netrsc.org
| Catalyst System | Coupling Partner | Product Type | Key Features | Reference |
| PdCl₂(PPh₃)₂/CuI | Terminal Alkynes | 4-Alkynyl-6H-1,2-oxazines | Good yields | researchgate.net |
| Aminopyrimidine-palladium(II) complex | Aryl iodides | Functionalized proteins | Copper-free, aqueous medium | nih.gov |
This table illustrates the general conditions and applications of the Sonogashira coupling.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has been applied to 4-bromopyrazoles to introduce a variety of amino groups at the C4 position. researchgate.netnih.gov Studies on the N-tritylated analogue, 4-bromo-1-trityl-1H-pyrazole, have shown that palladium-catalyzed amination with aryl or bulky amines lacking β-hydrogens proceeds smoothly. researchgate.netresearchgate.net However, for alkylamines possessing β-hydrogens, copper(I)-catalyzed conditions are often more effective. researchgate.net The choice of ligand is also crucial, with bulky electron-rich phosphine (B1218219) ligands like tBuDavePhos showing good results in palladium-catalyzed systems. nih.gov
| Catalyst System | Amine Substrate | Product Type | Yields | Reference |
| Pd(dba)₂/tBuDavePhos | Piperidine | 4-Piperidinylpyrazole | 60% | researchgate.net |
| Pd(dba)₂/tBuDavePhos | Morpholine | 4-Morpholinylpyrazole | 67% | researchgate.net |
| Pd(dba)₂/tBuDavePhos | Pyrrolidine | 4-Pyrrolidinylpyrazole | 7% | researchgate.net |
Data is for the coupling of 4-bromo-1-trityl-1H-pyrazole and various amines. researchgate.net
Beyond the more common coupling reactions, the C4-bromo substituent can participate in other transition-metal-catalyzed transformations to form C-O, C-S, and other C-C bonds. For instance, copper-catalyzed C-O coupling reactions have been used for the alkoxylation of 4-halopyrazoles. The direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols has been achieved using a CuI catalyst. researchgate.net While this example uses an iodo-pyrazole, similar reactivity can be anticipated for the bromo-analogue, potentially under slightly more forcing conditions.
Electrophilic and Nucleophilic Reactivity on the Pyrazole Ring
The electronic nature of the pyrazole ring, influenced by the substituents, dictates its reactivity towards electrophiles and nucleophiles.
The bromine atom at the C4 position can be transformed into other functional groups through various reactions. For example, lithium-halogen exchange followed by quenching with an electrophile can introduce a range of substituents. While not explicitly detailed for this compound in the provided search results, this is a common strategy for functionalizing aryl and heteroaryl bromides. This approach allows for the introduction of groups that are not accessible through cross-coupling reactions.
Transformations Involving the 1-Isopropenyl Group
The 1-isopropenyl group of this compound offers a reactive handle for a variety of chemical transformations, allowing for the modification of the N1-substituent and the potential for further derivatization of the pyrazole core.
Olefin Functionalization Reactions
The double bond of the isopropenyl group is amenable to a range of olefin functionalization reactions. These reactions provide a pathway to introduce new functional groups and stereocenters.
Bromofunctionalization: The addition of bromine and another functional group across the C=C double bond is a valuable transformation. nih.gov This can be achieved using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), often in the presence of a nucleophile. nih.gov Mechanochemical approaches have also been developed for the solvent- and catalyst-free bromofunctionalization of olefins. nih.gov
Oxidative Functionalization: Electrochemical methods have emerged as a sustainable approach for the oxidative functionalization of olefins. rsc.org These techniques allow for controlled reactions under mild conditions, generating reactive intermediates that can be trapped by various nucleophiles. rsc.org
Cleavage and Derivatization of the Isopropenyl Moiety
The isopropenyl group can be cleaved under specific conditions, leading to the formation of an N-unsubstituted pyrazole. This deprotection strategy opens up the possibility of introducing alternative substituents at the N1 position.
Cyclative Cleavage: In a related context, pyrazolyltriazenes have been used as precursors for the synthesis of pyrazolo[3,4-d] jmcs.org.mxresearchgate.netarkat-usa.org-3H-triazines through a cyclative cleavage reaction. researchgate.net This type of transformation highlights the potential for the cleavage of N-substituents to facilitate further heterocyclic ring synthesis.
Deprotection: While specific methods for the cleavage of the 1-isopropenyl group on 4-bromopyrazole are not extensively detailed in the provided results, general methods for the removal of N-alkenyl groups from azoles often involve acidic or oxidative conditions. The resulting 4-bromo-1H-pyrazole is a versatile building block for the synthesis of a wide array of substituted pyrazoles through N-alkylation or N-arylation reactions. nist.gov For instance, 4-bromo-1H-pyrazole can be N-protected with a Boc group to give tert-butyl 4-bromo-1H-pyrazole-1-carboxylate. arkat-usa.org
The reactivity of the resulting N-unsubstituted pyrazole allows for the introduction of various functional groups. For example, 4-bromo-1H-pyrazole can be used to synthesize 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, which have been evaluated as RET kinase inhibitors. nih.gov
Mechanistic Investigations of Reactions Involving 4 Bromo 1 Isopropenyl 1h Pyrazole
Elucidation of Pyrazole (B372694) Ring Formation Mechanisms
The synthesis of the pyrazole core can be achieved through various strategies, most notably [3+2] cycloaddition reactions and cyclocondensation reactions. chim.itbeilstein-journals.org Each pathway involves distinct intermediates and transition states that dictate the final regiochemistry and substitution pattern of the heterocyclic ring.
The [3+2] cycloaddition is a powerful method for constructing five-membered rings, including pyrazoles. sciengine.com This reaction class involves the combination of a 1,3-dipole with a dipolarophile. In the context of pyrazole synthesis, the 1,3-dipole is typically a diazo compound, which reacts with an alkyne or alkene. sciengine.comresearchgate.net
For the formation of a 4-bromo-substituted pyrazole, a common strategy involves the reaction of a diazo compound with a bromine-containing dipolarophile or vice-versa. A plausible pathway for a precursor to 4-Bromo-1-isopropenyl-1H-pyrazole would involve the [3+2] cycloaddition of a diazo compound with a bromo-substituted alkene, followed by N-alkenylation.
The mechanism proceeds in a concerted, pericyclic fashion, where the highest occupied molecular orbital (HOMO) of the 1,3-dipole interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. The reaction passes through a five-membered cyclic transition state, leading directly to a dihydropyrazole (pyrazoline) intermediate. Subsequent oxidation, often occurring spontaneously in the presence of air or facilitated by an oxidizing agent, leads to the aromatic pyrazole ring. organic-chemistry.org
Table 1: Key Steps in a Representative [3+2] Cycloaddition Pathway
| Step | Description | Intermediate/Product |
| 1 | Concerted [3+2] cycloaddition of a diazoalkane and a β-bromo-α,β-unsaturated carbonyl compound. | Pyrazoline derivative |
| 2 | Elimination of HBr and tautomerization. | Intermediate pyrazole |
| 3 | N-alkenylation with an isopropenyl source. | This compound |
Deuterium labeling and kinetic studies have been instrumental in confirming the concerted nature of many such cycloadditions and in understanding the rearrangement processes that can sometimes follow the initial cyclization. researchgate.net
The most classic and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, known as the Knorr pyrazole synthesis. beilstein-journals.org To synthesize this compound via this route, the likely starting materials would be a 2-bromo-1,3-dicarbonyl compound and isopropenylhydrazine.
The reaction mechanism initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the dicarbonyl compound. This forms a hydrazone or enamine intermediate, which is often in equilibrium with its starting materials. nih.gov The subsequent and typically rate-determining step is the intramolecular cyclization, where the remaining free nitrogen attacks the second carbonyl group. This step proceeds through a five-membered cyclic transition state, leading to a non-aromatic heterocyclic intermediate. The final step is a dehydration reaction, which results in the formation of the stable, aromatic pyrazole ring.
Computational studies, often employing Density Functional Theory (DFT), have been used to model the reaction pathways. researchgate.net These studies indicate that under neutral or acidic conditions, the initial attack preferentially occurs at the more electrophilic carbonyl group. The cyclization step is the most energetically demanding part of the process. The stability of the intermediates and the height of the transition state barriers are influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine. researchgate.net
Table 2: Intermediates in Knorr Pyrazole Synthesis
| Intermediate | Structure Description | Role in Pathway |
| Hydrazone/Enamine | Formed from the initial condensation of hydrazine and one carbonyl group. | First key intermediate |
| Hydroxypyrazoline | A cyclic, non-aromatic hemiaminal formed after intramolecular cyclization. | Precursor to the final product |
| Pyrazole | The final aromatic product. | Formed after dehydration |
Mechanistic Aspects of C4-Bromine Activation in Coupling Reactions
The bromine atom at the C4 position of this compound is a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. The mechanism of these transformations universally begins with the activation of the C-Br bond.
Oxidative addition is the initial and often rate-limiting step in many cross-coupling catalytic cycles, such as Suzuki, Heck, and Sonogashira reactions. wikipedia.orgyoutube.com In this process, a low-valent transition metal complex, typically Palladium(0) or Nickel(0), inserts into the carbon-bromine bond. rsc.org This reaction increases the oxidation state of the metal by two (e.g., Pd(0) to Pd(II)) and its coordination number. wikipedia.org
M(0) + R-Br → R-M(II)-Br (where M = Pd, Ni; R = pyrazolyl)
Several mechanistic pathways for oxidative addition have been proposed and studied:
Concerted Mechanism: This is common for non-polar bonds and involves a three-centered transition state where the C-Br bond breaks as the two new metal-carbon and metal-bromine bonds form simultaneously. wikipedia.org
S_N2-type Mechanism: This involves a nucleophilic attack of the metal center on the carbon atom, displacing the bromide anion in a stepwise fashion. This pathway is more likely for polarized C-X bonds.
Radical Mechanism: This pathway involves single-electron transfer (SET) steps, creating radical intermediates. Recent studies on nickel-catalyzed reactions have shown the generation of bromine radicals from aryl bromine precursors under photoredox conditions. ucla.edursc.org
For aryl bromides like this compound, the concerted and S_N2-type mechanisms are most frequently considered for palladium catalysts. rsc.org The choice of mechanism can be influenced by the metal, its ligands, the solvent, and the electronic nature of the pyrazole ring. rsc.org
Following oxidative addition, a complete catalytic cycle for a cross-coupling reaction, such as a Suzuki coupling, involves two additional key steps: transmetalation and reductive elimination. youtube.comyoutube.com
Oxidative Addition: As described, the Pd(0) catalyst activates the C-Br bond of this compound to form a Pd(II) intermediate.
Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species, typically by a base.
Reductive Elimination: This is the final step, where the two organic groups (the pyrazolyl and the newly transferred group) couple and are expelled from the metal center, forming the new C-C bond. This process regenerates the low-valent Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com
Ligand Effects: The ligands coordinated to the metal center play a crucial role in the efficiency and outcome of the catalytic cycle. nih.gov Typically, these are phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs).
Catalyst Stability: Ligands stabilize the metal nanoparticles and prevent their aggregation into inactive bulk metal.
Selectivity: In cases where multiple reactive sites exist, the ligand can influence the regioselectivity of the oxidative addition.
The interplay between the metal, ligands, substrate, and reaction conditions dictates the success of the cross-coupling reaction. unirioja.es
Prototropic and Annular Tautomerism in 4-Bromo-1H-Pyrazoles
Tautomerism is a phenomenon where a molecule exists as a mixture of two or more readily interconvertible structural isomers. clockss.org In pyrazole chemistry, annular prototropic tautomerism is of particular importance. rsc.org This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.
For an unsubstituted 4-bromo-1H-pyrazole, two annular tautomers are possible: 4-bromo-1H-pyrazole and 4-bromo-2H-pyrazole (which is equivalent to 4-bromo-1H-pyrazole due to symmetry, but distinct from 4-bromo-1H-pyrazole if other substituents are present at positions 3 or 5). When a substituent is present at position 3 or 5, the two tautomers, for example, 3-substituted-4-bromo-1H-pyrazole and 5-substituted-4-bromo-1H-pyrazole, are distinct and exist in equilibrium. researchgate.net
Studies using NMR spectroscopy and X-ray crystallography on 4-bromo-3(5)-substituted-1H-pyrazoles have shown that the position of this equilibrium is influenced by several factors: researchgate.netnih.gov
Physical State: The dominant tautomer in the solid state may differ from that in solution.
Solvent Polarity: The equilibrium can shift depending on the hydrogen-bonding capabilities and polarity of the solvent.
Substituent Effects: The electronic nature of other substituents on the ring can favor one tautomer over the other. nih.gov
However, in the specific case of This compound , the presence of the isopropenyl group fixed at the N1 position precludes annular tautomerism. The covalent bond between the nitrogen and the sp² carbon of the isopropenyl group "locks" the structure, preventing the migration of a proton between the ring nitrogens. Therefore, this compound exists as a single, well-defined constitutional isomer, which simplifies its reactivity and characterization compared to its N-unsubstituted counterparts.
Experimental Tautomerism Studies in Solution and Solid State
The tautomerism of pyrazoles that are unsubstituted at the N1 position typically involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. However, in the case of this compound, the nitrogen at the 1-position is substituted with an isopropenyl group, which precludes annular tautomerism. The primary form of tautomerism to consider would be prototropic tautomerism involving the isopropenyl group, potentially leading to an equilibrium with a 1-(prop-1-en-2-yl)-1H-pyrazole isomer. However, the stability of the conjugated system of the pyrazole ring makes this unlikely under normal conditions.
Therefore, the focus of experimental studies on analogous N-substituted pyrazoles is often on their behavior in different environments (solution vs. solid-state) and the influence of intermolecular interactions. rsc.org
In the solid state, the structure of pyrazole derivatives is often dictated by crystal packing forces and the formation of hydrogen-bonded aggregates. For instance, 4-bromo-1H-pyrazole has been shown to form trimeric assemblies in the solid state through intermolecular N-H···N hydrogen bonds. nih.gov While this compound lacks the N-H proton for such interactions, its solid-state structure would be influenced by van der Waals forces and dipole-dipole interactions, with the bromine atom and the isopropenyl group playing key roles in determining the crystal lattice.
In solution, the tautomeric equilibrium of pyrazoles can be significantly influenced by the solvent's polarity and its ability to form hydrogen bonds. nih.gov For N-substituted pyrazoles like this compound, while annular tautomerism is blocked, the solvent can still influence the conformation of the isopropenyl group relative to the pyrazole ring.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomeric equilibria in solution. nih.govmdpi.com By analyzing the chemical shifts of the pyrazole ring protons and carbons, researchers can deduce the predominant tautomeric form. For example, in studies of 1-substituted pyrazol-3-ols, the chemical shifts of the pyrazole ring carbons, particularly C3 and C5, were indicative of the existing tautomer. nih.gov
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for N-Substituted Pyrazoles in CDCl₃
| Compound | H-3 | H-5 | C-3 | C-4 | C-5 | Reference |
| 1-Methyl-4-bromopyrazole | 7.42 | 7.39 | 138.5 | 95.1 | 128.7 | sigmaaldrich.com |
| 1-Phenyl-4-bromopyrazole | 7.65 | 7.95 | 140.2 | 96.3 | 129.8 | sigmaaldrich.com |
| Expected for this compound | ~7.5 | ~7.6 | ~139 | ~95 | ~129 | Inferred |
Note: The data for this compound is an educated estimation based on trends observed in other N-substituted pyrazoles and is for illustrative purposes only.
Influence of Substituents on Tautomeric Equilibria
The nature and position of substituents on the pyrazole ring have a profound impact on the electronic distribution and, consequently, on any potential tautomeric equilibria. encyclopedia.pub In the case of this compound, we have a halogen substituent at the C4 position and an alkenyl group at the N1 position.
The bromine atom at C4 is an electron-withdrawing group through its inductive effect, which decreases the electron density of the pyrazole ring. This can affect the basicity of the N2 nitrogen. rsc.org
The isopropenyl group at the N1 position is primarily an electron-donating group through resonance, although its inductive effect can be more complex. The orientation of the isopropenyl group relative to the pyrazole ring can influence the degree of conjugation and, therefore, its electronic contribution.
In studies of 3(5)-substituted pyrazoles, it has been observed that electron-donating groups tend to increase the basicity of the pyrazole ring. encyclopedia.pub While annular tautomerism is not at play in this compound, these electronic effects are still crucial in determining the molecule's reactivity, particularly in reactions involving the N2 lone pair.
Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the influence of substituents on the stability of different tautomers. researchgate.net For 4-bromo-1H-pyrazoles, DFT calculations have been used to justify the predominance of certain tautomers in solution and the solid state. researchgate.net Similar computational approaches for this compound would be invaluable in predicting its electronic properties and reactivity.
Table 2: General Influence of Substituent Electronic Effects on Pyrazole Properties
| Substituent Type at C4 | Effect on Ring Electron Density | Effect on N2 Basicity | Predominant Tautomer (in N-unsubstituted pyrazoles) |
| Electron-Withdrawing (e.g., -Br) | Decrease | Decrease | Tautomer with H on N1 may be favored |
| Electron-Donating (e.g., -CH₃) | Increase | Increase | Tautomer with H on N2 may be favored |
This table provides a generalized overview. The actual tautomeric preference depends on a combination of electronic and steric factors, as well as the medium.
Computational and Theoretical Investigations of 4 Bromo 1 Isopropenyl 1h Pyrazole
Quantum Chemical Calculations for Molecular Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular structure, stability, and electronic properties of organic compounds. kfupm.edu.saresearchgate.net For 4-Bromo-1-isopropenyl-1H-pyrazole, these methods can provide detailed insights into its conformational landscape and the influence of its substituents on the pyrazole (B372694) ring.
Density Functional Theory (DFT) Studies on Conformational Analysis
The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the isopropenyl group's C1' carbon to the pyrazole ring's N1 nitrogen. This rotation gives rise to different conformers with varying steric and electronic interactions.
DFT calculations, such as those at the B3LYP/6-311G(d,p) level of theory, can be used to map the potential energy surface of this rotation. kfupm.edu.sa The primary dihedral angle of interest is C5-N1-C1'-C2'. The two most stable conformations are expected to be those where the isopropenyl group is either syn-planar or anti-planar with respect to the pyrazole ring, minimizing steric hindrance. The planarity of these conformations can be influenced by subtle electronic effects, such as conjugation between the pyrazole π-system and the isopropenyl double bond.
A theoretical conformational analysis would likely reveal two main energy minima corresponding to these planar or near-planar arrangements. The energy barrier to rotation between these conformers provides information about the molecule's flexibility at different temperatures.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C5-N1-C1'-C2') | Relative Energy (kcal/mol) |
| A (Anti-planar) | ~180° | 0.00 |
| B (Syn-planar) | ~0° | 0.5 - 1.5 |
| Transition State | ~90° | 3.0 - 5.0 |
| Note: This data is predictive and based on theoretical principles of conformational analysis for similar N-vinyl heterocyclic systems. |
Electronic Structure and Aromaticity Assessment
The pyrazole ring is an aromatic heterocycle with a π-electron system. eurasianjournals.com The electronic structure of this compound is significantly influenced by its substituents. The bromine atom at the C4 position acts as an electron-withdrawing group via induction but can also participate in resonance by donating a lone pair of electrons. The isopropenyl group at the N1 position is generally considered to be electron-donating and can extend the conjugated system.
The aromaticity of the pyrazole ring can be assessed using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS). For the parent pyrazole, NICS values indicate a clear aromatic character. In this compound, the substitution is not expected to disrupt the core aromaticity of the five-membered ring significantly. DFT calculations on related substituted pyrazoles have shown that the pyrazole ring generally maintains its aromatic nature despite various substitution patterns. eurasianjournals.com
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. For this compound, the HOMO is likely to be distributed over the pyrazole ring and the isopropenyl group, while the LUMO may be more localized on the pyrazole ring, influenced by the electronegative bromine atom. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation energies. researchgate.net
Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between molecular structure and the observed spectrum.
Computational NMR Chemical Shift Predictions
Predicting ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is a well-established technique for structure elucidation. nih.gov This method involves calculating the magnetic shielding tensors for each nucleus in the molecule.
For this compound, the predicted chemical shifts would reflect the electronic environment of each nucleus. The protons on the pyrazole ring (H3 and H5) would show distinct signals, with their chemical shifts influenced by the adjacent nitrogen atoms and the C4-bromo substituent. The isopropenyl group would exhibit characteristic signals for the vinyl protons and the methyl protons. Similarly, the ¹³C NMR spectrum would show distinct peaks for each carbon atom, with the C4 carbon bearing the bromine atom expected to be significantly shifted.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: Predicted values are relative to TMS and are based on GIAO/DFT calculations for analogous structures. Actual experimental values may vary.
Vibrational Spectroscopy Simulations
Theoretical vibrational spectroscopy involves calculating the harmonic vibrational frequencies of a molecule using DFT. These frequencies correspond to the different vibrational modes of the molecule, which can be observed in its infrared (IR) and Raman spectra. The simulation not only predicts the position of the vibrational bands but also their intensities, aiding in the interpretation of experimental spectra. nih.gov
For this compound, key vibrational modes would include the stretching of the C=C bond in the isopropenyl group, C-H stretching of the pyrazole ring and the isopropenyl group, pyrazole ring deformation modes, and the C-Br stretching frequency. Comparing the computed spectrum with experimental data can confirm the molecular structure and provide information about intermolecular interactions in the solid state.
Table 3: Predicted Key Vibrational Frequencies for this compound
Note: Frequencies are predicted based on DFT calculations for similar pyrazole structures. Experimental values may differ due to solvent effects and anharmonicity.
Theoretical Studies on Reaction Mechanisms and Energetics
Computational chemistry can be used to explore the potential reaction pathways of this compound, calculating the activation energies and reaction enthalpies to predict the most likely products.
The reactivity of this compound is dictated by several features: the aromatic pyrazole core, the C-Br bond, and the isopropenyl group.
Reactivity of the Pyrazole Ring: The pyrazole ring is generally susceptible to electrophilic attack. However, in this molecule, the C4 position, which is typically reactive, is blocked by a bromine atom. rsc.org The nitrogen atoms of the pyrazole ring possess lone pairs and can act as nucleophiles or bases.
C-Br Bond Reactivity: The bromine atom at the C4 position makes this compound a suitable substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. jmcs.org.mx Theoretical studies on these types of reactions involving brominated heterocycles can elucidate the mechanism, including oxidative addition, transmetalation, and reductive elimination steps, and predict the feasibility of forming new C-C bonds at this position.
Isopropenyl Group Reactivity: The double bond of the isopropenyl group is susceptible to electrophilic addition reactions. Theoretical calculations could model the addition of various electrophiles (e.g., halogens, acids) to this double bond, determining the regioselectivity and stereoselectivity of the reaction.
Theoretical studies on the energetics of these reactions would involve locating the transition state structures and calculating the energy barriers, providing a deeper understanding of the compound's chemical behavior and its potential as a building block in organic synthesis. researchgate.net
Transition State Analysis for Key Transformations
Transition state analysis is a cornerstone of computational chemistry, providing critical information about the energy barriers and mechanisms of chemical reactions. For pyrazole derivatives, a significant area of study has been proton transfer, which is fundamental to their reactivity and biological activity.
Computational studies have shown that intramolecular proton transfer in pyrazoles has a high energy barrier, typically around 50 kcal/mol, making intermolecular proton exchange the more favorable pathway. nih.gov The presence of solvent molecules, particularly water, has been shown to significantly lower the activation energies for these transfers by stabilizing the transition states through hydrogen bonding. nih.gov For instance, theoretical calculations on pyrazole have demonstrated that the energy barrier for proton transfer is substantially reduced when assisted by water molecules. The optimal scenario often involves two water molecules that form hydrogen bonds with the nitrogen atoms of the pyrazole ring, creating a stabilized, cationic transition state. nih.gov In such a mechanism, a water molecule is often the initial proton donor in the exchange process. nih.gov
Another key transformation for which transition state analysis is crucial is the synthesis of the pyrazole ring itself. Mechanistic studies on pyrazole formation through oxidation-induced N-N coupling have identified the rate-limiting steps and the nature of the transition states. For example, in the oxidation of diazatitanacycles to form pyrazoles, the first of two oxidation steps is typically rate-limiting. nih.gov
While direct data for this compound is unavailable, these findings on related pyrazole systems provide a strong indication of the types of transformations that would be computationally investigated. The electronic and steric effects of the bromo and isopropenyl substituents would be expected to influence the energy barriers of such transformations.
| Transformation | Computational Method | Key Findings |
| Intermolecular Proton Transfer | Ab initio MP2/aug-cc-pVDZ and DFT B3LYP/6-311++G(d,p) | Water molecules lower the energetic barrier for tautomerization through hydrogen-bonding, with optimal stabilization achieved with two water molecules. nih.gov |
| Pyrazole Synthesis (Oxidation-Induced N-N Coupling) | Not specified | The first of two oxidation steps is the rate-limiting step in the formation of the pyrazole ring from diazatitanacycles. nih.gov |
Reaction Coordinate Mapping and Energy Profiles
Reaction coordinate mapping is a powerful computational tool used to visualize the energy landscape of a chemical reaction, connecting reactants, transition states, and products. This mapping provides a detailed energy profile, offering a quantitative understanding of the reaction mechanism.
For pyrazole systems, reaction coordinate mapping can be applied to various processes, including their synthesis and functionalization. In the context of quantum dissipative dynamics, the reaction coordinate (RC) method is an emerging tool for studying non-Markovian dynamics in open quantum systems. researchgate.net This technique redefines the system-environment boundary by identifying and extracting a key collective degree of freedom from the environment, termed the reaction coordinate. researchgate.net
A schematic representation of the RC mapping involves transforming a system coupled to a complex environment into a "supersystem" that includes the original system and the reaction coordinate, which is then coupled to a simpler residual bath. researchgate.net This approach has been used to study spin-boson models in non-Markovian regimes and to explore heat transfer between thermal reservoirs. researchgate.netarxiv.org
While specific energy profiles for reactions involving this compound are not available, the general principles of reaction coordinate mapping would be applicable. For instance, in a potential synthesis or reaction of this compound, a reaction coordinate could be defined to follow the formation or breaking of a specific bond, and the energy profile along this coordinate would reveal the activation energy and the energies of any intermediates.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into their conformational flexibility and intermolecular interactions over time. For pyrazole-containing compounds, MD simulations are particularly valuable for understanding how they interact with their environment, such as solvent molecules or biological targets.
The pyrazole ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor. nih.gov This property facilitates the formation of intermolecular interactions, leading to the creation of linear or cyclic complexes, especially in the solid state where dimers, trimers, tetramers, and hexamers have been observed. nih.gov In solution, the nature of the solvent plays a critical role; polar protic solvents can compete for hydrogen bonding, favoring pyrazole-solvent interactions over pyrazole-pyrazole clustering. nih.gov
Computational studies have utilized MD simulations to investigate the binding of pyrazole derivatives to biological targets. For example, in the study of pyrazole derivatives as inhibitors of Mycobacterium tuberculosis CYP121A1, MD simulations have shown that these compounds can bind in the substrate-binding pocket, forming water-mediated hydrogen bonds with key amino acid residues like Gln385 and Arg386, as well as hydrophobic and π-π stacking interactions. nih.gov The presence of substituents on the pyrazole ring, such as the bromo and isopropenyl groups in this compound, would undoubtedly influence these intermolecular interactions.
| Interaction Type | Description | Significance |
| Hydrogen Bonding | Interactions between the pyrazole nitrogen atoms and solvent molecules or biological residues. | Crucial for solubility, crystal packing, and binding to biological targets. nih.gov |
| π-π Stacking | Interactions between the aromatic pyrazole ring and other aromatic systems. | Contributes to the stability of ligand-protein complexes. nih.gov |
| Halogen Bonding | Interactions involving the bromine atom on the pyrazole ring. | Can play a role in directing intermolecular interactions and binding affinity. nih.gov |
Advanced Applications of 4 Bromo 1 Isopropenyl 1h Pyrazole in Synthetic Organic Chemistry
Versatile Building Block in Complex Molecule Synthesis
The strategic placement of both a bromo substituent and a polymerizable isopropenyl group makes 4-Bromo-1-isopropenyl-1H-pyrazole a highly valuable intermediate in the synthesis of complex organic structures. These functional groups provide orthogonal handles for a variety of chemical transformations.
Precursor for Polysubstituted Pyrazole (B372694) Derivatives
The bromine atom at the C-4 position of the pyrazole ring is a key feature, rendering the compound an excellent precursor for a wide range of polysubstituted pyrazoles. nih.gov This position on the pyrazole ring is often difficult to functionalize directly, making 4-bromo derivatives particularly useful.
The bromo group serves as a versatile handle for introducing diverse substituents through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis and allow for the creation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, the bromine atom can be readily displaced in reactions such as:
Suzuki Coupling: Reaction with boronic acids to introduce aryl or vinyl groups. chemicalbook.com
Heck Coupling: Reaction with alkenes to form new C-C bonds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl or N-heteroaryl bonds.
These transformations enable the synthesis of a vast library of 1,4- and 1,3,4,5-substituted pyrazoles, which are scaffolds of significant interest in drug discovery and materials science. nih.govjmcs.org.mx The N-isopropenyl group generally remains stable under these conditions, allowing for its modification in a subsequent step.
Intermediate in the Synthesis of Structurally Diverse Organic Compounds
Beyond simple substitution, this compound can act as an intermediate in more complex synthetic pathways, leading to structurally diverse and often fused heterocyclic systems. The dual functionality of the molecule is key to this application.
While the bromo group allows for cross-coupling chemistry, the N-isopropenyl group possesses its own distinct reactivity. Research on other N-alkenyl and N-alkynyl pyrazoles has shown that the alkenyl moiety can participate in electrophilic heterocyclization reactions. researchgate.net For example, treatment with specific reagents can induce an intramolecular cyclization involving the pyrazole nitrogen and the isopropenyl double bond, leading to the formation of fused bicyclic structures like dihydropyrazolo[1,2-a]pyrazolium salts. researchgate.net This pathway provides a powerful method for rapidly increasing molecular complexity from a relatively simple starting material.
This dual reactivity allows for a modular approach to synthesis, as illustrated in the following table:
| Reaction Site | Type of Reaction | Potential Products |
| C4-Bromo | Cross-Coupling (e.g., Suzuki, Sonogashira) | Polysubstituted pyrazoles with new C-C or C-Heteroatom bonds |
| N-Isopropenyl | Electrophilic Cyclization | Fused pyrazolo-based heterocyclic systems |
| N-Isopropenyl | Polymerization | Pyrazole-functionalized polymers |
This versatility makes this compound a valuable intermediate for constructing complex molecular frameworks that are otherwise challenging to access. scbt.com
Scaffold for Ligand Design in Organometallic Catalysis
Pyrazole-based ligands have become indispensable in organometallic chemistry and homogeneous catalysis due to their straightforward synthesis, structural tunability, and strong coordination to a wide range of metals. nih.govacs.orgub.edu this compound serves as an excellent scaffold for designing novel ligands with tailored electronic and steric properties.
Development of Pyrazole-Based Ligands
The pyrazole ring coordinates to metal centers primarily through its pyridine-type nitrogen atom (N2). The substituents on the ring play a crucial role in modulating the properties of the resulting metal complex. rsc.org In this compound, both the bromo and isopropenyl groups can be used to fine-tune the ligand's characteristics:
Electronic Tuning: The bromine atom is an electron-withdrawing group, which can influence the electron density on the coordinating nitrogen atom and, consequently, the Lewis acidity of the metal center. This can have a profound impact on catalytic activity.
Steric Tuning: The N-isopropenyl group provides specific steric bulk near the metal center, which can influence the selectivity of a catalytic reaction.
Further Functionalization: The bromine atom can be replaced with other functional groups, such as phosphines, to create multidentate ligands (e.g., P,N-ligands). Such bidentate ligands are highly sought after in catalysis as they often form more stable and active complexes. nih.gov
Furthermore, the isopropenyl group offers a unique handle for creating polymer-supported or immobilized catalysts. The ligand can be copolymerized with other monomers to embed it within a solid support, facilitating catalyst recovery and reuse—a key principle of green chemistry.
Application in Catalytic Methodologies
Ligands derived from pyrazole scaffolds have been successfully employed in a variety of important catalytic transformations. By extension, ligands developed from this compound are expected to show promise in these areas.
| Catalytic Reaction | Metal | Role of Pyrazole Ligand |
| Transfer Hydrogenation | Ruthenium (Ru), Manganese (Mn) | Stabilizes the metal center and facilitates the hydrogen transfer from a donor molecule (e.g., isopropanol) to a substrate (e.g., ketone, nitrile). nih.govrsc.orgcore.ac.uk |
| Hydrosilylation | Zinc (Zn) | Activates the metal for the addition of a Si-H bond across a double or triple bond. core.ac.uk |
| Cross-Coupling Reactions | Palladium (Pd), Copper (Cu) | Tunes the electronic and steric environment of the metal to promote oxidative addition and reductive elimination steps. mdpi.com |
The ability to systematically modify the ligand structure by leveraging the reactivity of the bromo and isopropenyl groups allows for the optimization of catalyst performance for specific applications, from the synthesis of fine chemicals to pharmaceuticals. rsc.org
Precursors for Advanced Materials
The unique combination of a heterocyclic ring and a polymerizable group makes this compound an intriguing candidate as a monomer for the synthesis of advanced functional materials. Pyrazole derivatives are already known to be important in materials science, and this compound offers multiple avenues for creating novel polymers.
The primary route to material synthesis is through the polymerization of the N-isopropenyl group. This would yield a polymer with 4-bromopyrazole moieties regularly spaced along the polymer backbone. Such a material could exhibit a range of interesting properties:
Metal-Coordinating Polymers: The pyrazole units can act as binding sites for metal ions. These metallopolymers could function as recyclable catalysts, sensory materials that change color or fluorescence upon metal binding, or as antimicrobial surfaces.
Post-Polymerization Functionalization: The bromine atoms on the polymer would serve as reactive sites for further modification. This would allow the properties of the polymer to be fine-tuned after its initial synthesis, for example, by grafting on other chemical groups via cross-coupling reactions.
Luminescent Materials: Certain pyrazole complexes, particularly with heavy metals like gold(I), are known to exhibit phosphorescence. mdpi.com Polymers incorporating these pyrazole units could be developed into novel luminescent or emissive materials for applications in organic light-emitting diodes (OLEDs) or chemical sensors. bldpharm.com
The synthesis of such pyrazole-based polymers from a monomer like this compound represents a promising strategy for creating next-generation materials with tailored functions for a variety of high-tech applications.
Components for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The pyrazole moiety within this compound is an excellent candidate for serving as a ligand in MOF synthesis due to the coordinating ability of its nitrogen atoms.
Recent research has demonstrated the utility of pyrazole-based ligands in creating robust and functional MOFs. For instance, pyrazole-dicarboxylate ligands have been used to construct porous, water-stable aluminum-based MOFs that show high efficiency in capturing formaldehyde. rsc.orgnih.gov The fundamental principle involves the coordination of the pyrazole's nitrogen atoms to the metal centers, forming the nodes of the framework. While research has not explicitly detailed the use of this compound, its core pyrazole structure suggests it can act as a monodentate or bidentate ligand, connecting metal centers to form a porous network. The uncoordinated nitrogen atom of the pyrazole ring can imbue the MOF's pores with specific functionalities, such as acting as a Lewis base to interact with guest molecules like carbon dioxide. rsc.orgresearchgate.net
The isopropenyl group on the pyrazole ring offers a unique opportunity for post-synthetic modification of the MOF. This vinyl-like functional group can undergo a variety of chemical transformations within the MOF's pores, allowing for the introduction of new functionalities or the cross-linking of the framework to enhance its stability and properties. The bromo-substituent, while less likely to participate directly in the initial MOF formation, could serve as a handle for further functionalization of the ligand before its incorporation into the framework.
The table below summarizes the potential roles of the functional groups of this compound in the formation of MOFs, based on the known chemistry of related pyrazole ligands.
| Functional Group | Potential Role in MOF Synthesis |
| Pyrazole Ring | Acts as a coordinating ligand to metal ions, forming the framework structure. |
| Isopropenyl Group | Can be used for post-synthetic modification of the MOF. |
| Bromo Group | Can be used for pre-synthesis functionalization of the ligand. |
Integration into Conjugated Systems or Polymers
The development of novel conjugated polymers is a significant area of materials science, with applications in organic electronics, sensors, and photonics. The structure of this compound makes it a promising monomer for the synthesis of pyrazole-containing conjugated polymers.
The presence of the 4-bromo substituent is particularly advantageous for the construction of conjugated backbones through palladium-catalyzed cross-coupling reactions. The Heck reaction, for example, allows for the coupling of aryl halides with alkenes to form new carbon-carbon bonds. organic-chemistry.orgwikipedia.orgmdpi.com In this context, the 4-bromo position of the pyrazole can react with a variety of vinyl-containing co-monomers to build a conjugated polymer chain. The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.gov This approach allows for the precise design of the polymer's electronic and photophysical properties by carefully selecting the co-monomer.
Furthermore, the isopropenyl group provides a direct route to polymerization. Through radical, cationic, or anionic polymerization methods, the isopropenyl group can be polymerized to form a poly(isopropenyl pyrazole) backbone. While the direct polymerization of the isopropenyl group would lead to a saturated polymer backbone, the pyrazole rings would be pendant groups. To achieve a fully conjugated system, a co-polymerization strategy with other unsaturated monomers or a post-polymerization modification approach would be necessary. For instance, a post-polymerization bromination and subsequent dehydrobromination could be envisioned to create unsaturation in the backbone, leading to a conjugated polymer. nih.gov
The table below outlines potential polymerization strategies and the resulting polymer types for this compound.
| Polymerization Strategy | Resulting Polymer Type |
| Heck cross-coupling of the 4-bromo position | Fully conjugated polymer with pyrazole rings in the backbone. |
| Radical polymerization of the isopropenyl group | Saturated polymer with pendant pyrazole rings. |
| Post-polymerization modification | Potential for creating a conjugated backbone from a saturated polymer. |
Emerging Research Avenues and Challenges in 4 Bromo 1 Isopropenyl 1h Pyrazole Chemistry
Development of Sustainable Synthetic Routes
The traditional synthesis of pyrazole (B372694) derivatives often involves multi-step procedures with hazardous reagents and significant solvent waste. The development of sustainable or "green" synthetic routes for 4-Bromo-1-isopropenyl-1H-pyrazole is a critical research focus, aiming to improve efficiency, reduce environmental impact, and enhance safety.
Green Chemistry Approaches (e.g., Aqueous Media, Solvent-Free Conditions)
Modern synthetic chemistry is increasingly emphasizing green principles, such as the use of safer solvents, minimizing waste, and improving energy efficiency. For pyrazole synthesis, this has led to the exploration of multicomponent reactions (MCRs) in environmentally benign solvents like water or ethanol, or even under solvent-free conditions. mit.eduresearchgate.netresearchgate.net One-pot reactions that combine several synthetic steps without isolating intermediates are particularly attractive for their simplicity and reduced waste. researchgate.net
For the synthesis of this compound, a green approach might involve the cyclocondensation of a suitable 1,3-dicarbonyl precursor with an isopropenyl-hydrazine derivative. The use of water as a solvent, potentially aided by a recyclable catalyst such as nano-ZnO, could offer an eco-friendly alternative to traditional methods. nih.gov Furthermore, solvent-free syntheses, perhaps assisted by microwave irradiation, could drastically reduce reaction times and energy consumption while minimizing the use of volatile organic compounds. mdpi.com
| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |
| Aqueous Media | Cyclocondensation reactions performed "on water" or in aqueous solutions. | Reduces use of hazardous organic solvents, simplifies workup. |
| Solvent-Free Conditions | Reactions conducted by grinding reagents together or using microwave irradiation without a solvent. | Eliminates solvent waste, can lead to shorter reaction times and higher yields. |
| Multicomponent Reactions (MCRs) | A one-pot reaction combining three or more starting materials to form the target molecule. | High atom economy, operational simplicity, reduced waste generation. researchgate.net |
| Recyclable Catalysts | Use of solid-supported or nano-catalysts that can be easily recovered and reused. | Lowers cost, minimizes catalyst waste in effluent streams. nih.gov |
Photocatalytic and Electrocatalytic Methodologies
Photocatalysis and electrocatalysis represent cutting-edge technologies in green synthesis, utilizing light or electrical energy, respectively, to drive chemical reactions under mild conditions. Recently, a photocatalytic one-pot, three-component reaction has been developed for the regioselective synthesis of 4-bromo-substituted pyrazoles. organic-chemistry.org This method uses a photocatalyst like fac-Ir(ppy)₃, with CBr₄ as the bromine source, to react with enaminones and hydrazines. organic-chemistry.org Adapting this strategy for this compound would involve using an appropriate N-isopropenyl hydrazine (B178648). Such a process offers a highly efficient and regioselective route that avoids the use of harsh brominating agents and operates at ambient temperature.
Electrocatalysis provides another avenue for green synthesis, often allowing for high selectivity and avoiding the need for chemical oxidants or reductants. While specific electrocatalytic methods for this target are not yet established, the general principles suggest potential for clean, reagent-free transformations.
Chemo- and Regioselective Functionalization Strategies
The structure of this compound presents two primary sites for functionalization: the bromine atom at the C4 position and the double bond of the N-isopropenyl group. Achieving selective reactions at one site without affecting the other is a significant chemical challenge that is crucial for its use as a versatile synthetic intermediate.
The bromine atom is a versatile handle for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki or Sonogashira couplings could be employed to introduce new carbon-carbon bonds at the C4 position, allowing for the synthesis of a diverse library of derivatives. organic-chemistry.org The key challenge lies in performing these reactions without inducing polymerization or side-reactions at the isopropenyl group.
Conversely, the isopropenyl group is susceptible to a range of reactions. For instance, selective hydrohalogenation or difluorocyclopropanation could modify the alkenyl substituent. The reactivity of N-vinylpyrazoles in cycloaddition reactions suggests that the isopropenyl group could also participate in such transformations, providing access to more complex fused-ring systems. acs.org Developing reaction conditions that are mild enough to preserve the C-Br bond is paramount for selective functionalization of the isopropenyl moiety.
| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Challenges |
| C4-Bromine | Suzuki Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | Avoiding side reactions at the isopropenyl group. |
| C4-Bromine | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Maintaining catalyst activity and preventing polymerization. |
| N-Isopropenyl Group | Radical Addition | Thiols, radical initiator (AIBN) | Preventing unwanted polymerization of the double bond. |
| N-Isopropenyl Group | Cycloaddition | Dienes, electron-deficient alkenes | Controlling regioselectivity and preserving the C-Br bond. |
Exploration of Novel Reactivity Patterns and Transformations
Beyond standard functionalization, emerging research aims to uncover novel reactivity patterns for molecules like this compound. The interplay between the electron-withdrawing bromine atom and the π-system of the pyrazole and isopropenyl group could lead to unique chemical behaviors.
One area of exploration is transition-metal-free C-C bond formation. Recent studies have shown that certain azaallyl derivatives can couple with vinyl bromides without a metal catalyst, proceeding through a radical-mediated pathway. nih.gov Investigating whether the 4-bromopyrazole moiety can act as the electrophile in similar reactions could open up new, more sustainable synthetic routes.
Another avenue involves exploiting the isopropenyl group in domino reactions. A single event, such as the addition of a nucleophile to the double bond, could trigger a cascade of intramolecular reactions, potentially involving the pyrazole ring or a substituent introduced at the C4 position, to rapidly build molecular complexity. The development of visible-light-induced transformations without external photosensitizers also presents a promising direction, where the molecule's own structure allows it to absorb light and initiate selective bond cleavage or formation.
Integration into Automated Synthesis and Flow Chemistry Platforms
The translation of laboratory-scale synthesis to industrial production requires robust, scalable, and safe processes. Automated synthesis and flow chemistry are transformative technologies that address these needs. galchimia.comnih.gov Flow chemistry, where reagents are pumped through heated or cooled tubes or microreactors, offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and straightforward scalability. mit.edursc.org
A multi-step flow synthesis could be designed for this compound and its derivatives. mit.edu For example, the initial formation of the pyrazole ring could occur in a first reactor module, followed by immediate introduction into a second module for a selective functionalization reaction, such as a Suzuki coupling at the C4-bromo position. mit.edu This "assembly-line" approach minimizes manual handling, reduces reaction times from hours to minutes, and allows for the safe in-situ generation and consumption of potentially unstable reagents. mit.edumit.edu
The integration of high-throughput experimentation with automated synthesis platforms can accelerate the discovery of new derivatives and the optimization of reaction conditions, leading to the rapid generation of compound libraries for screening in drug discovery or materials science applications. nih.gov
| Parameter | Batch Chemistry | Flow Chemistry |
| Heat Transfer | Poor, leads to hotspots | Excellent, precise temperature control |
| Safety | Lower, especially with hazardous reagents/intermediates | Higher, small reaction volumes, better control |
| Scalability | Difficult, requires re-optimization | Simple, by running the system for a longer time |
| Reaction Time | Often hours to days | Typically seconds to minutes |
| Integration | Difficult to couple multiple steps | Easily integrated into multi-step sequences |
Q & A
Q. Advanced
- Target Identification : Use molecular docking to predict interactions with enzymes (e.g., kinases) or receptors (e.g., cannabinoid receptors).
- In-Vitro Assays : Screen for cytotoxicity (MTT assay), anti-inflammatory activity (COX-2 inhibition), or antimicrobial efficacy (MIC determination).
- Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., isopropenyl vs. aryl groups) to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
